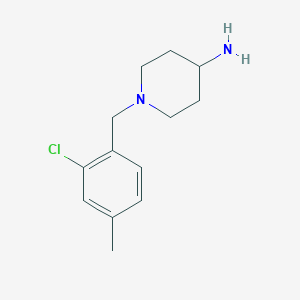

1-(2-Cloro-4-metilbencil)piperidin-4-amina

Descripción general

Descripción

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación

Aplicaciones Antimaláricas

Los derivados de piperidina, incluyendo “1-(2-Cloro-4-metilbencil)piperidin-4-amina”, se han estudiado por su posible uso en tratamientos antimaláricos. Por ejemplo, las piperidinas 1, 4-disustituidas sintéticas estructuralmente simples han mostrado una alta selectividad para Plasmodium falciparum resistente, el parásito responsable de la malaria . Estos compuestos produjeron una inhibición del crecimiento del parásito del 56 al 93% a 40 μg/mL .

Aplicaciones Anticancerígenas

Los derivados de piperidina se están utilizando de diferentes maneras como agentes anticancerígenos . Han mostrado resultados prometedores en la inhibición del crecimiento y la metástasis de varios tipos de cáncer tanto in vitro como in vivo .

Aplicaciones Antivirales

Los compuestos basados en piperidina también se han explorado por sus propiedades antivirales . Su estructura única y características farmacofóricas los convierten en candidatos potenciales para el desarrollo de nuevos fármacos antivirales .

Aplicaciones Antimicrobianas y Antifúngicas

Las propiedades antimicrobianas y antifúngicas de los derivados de piperidina los hacen útiles en el campo del descubrimiento de fármacos . Potencialmente pueden usarse para tratar una variedad de infecciones bacterianas y fúngicas .

Aplicaciones Antihipertensivas

Los derivados de piperidina se han estudiado por su posible uso en el tratamiento de la hipertensión . Sus propiedades farmacológicas únicas podrían hacerlos efectivos en el manejo de la presión arterial alta .

Aplicaciones Analgésicas y Antiinflamatorias

Los derivados de piperidina, incluyendo “this compound”, se han utilizado como agentes analgésicos y antiinflamatorios . Potencialmente pueden brindar alivio del dolor y la inflamación .

Aplicaciones Anti-Alzheimer

La investigación ha demostrado que los derivados de piperidina pueden utilizarse en el tratamiento de la enfermedad de Alzheimer . Potencialmente pueden ayudar a controlar los síntomas y retrasar la progresión de este trastorno neurodegenerativo .

Aplicaciones Antipsicóticas

Los derivados de piperidina se han estudiado por su posible uso como agentes antipsicóticos . Potencialmente pueden usarse en el tratamiento de varios trastornos psiquiátricos .

En conclusión, “this compound” y otros derivados de piperidina tienen una amplia gama de aplicaciones en investigación científica y descubrimiento de fármacos. Sus propiedades únicas los hacen valiosos en el desarrollo de tratamientos para diversas enfermedades y afecciones .

Mecanismo De Acción

Piperidine Derivatives

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Análisis Bioquímico

Biochemical Properties

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it may inhibit or activate specific enzymes, thereby influencing the overall biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can interact with proteins, affecting their stability and function .

Cellular Effects

The effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes. These changes can have downstream effects on cellular metabolism, influencing processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine may bind to the active site of an enzyme, blocking its activity and preventing substrate conversion. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcriptional machinery, leading to changes in the levels of specific proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effectiveness. Studies have shown that 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can have both immediate and long-term effects on cells, depending on the duration of exposure. For instance, short-term exposure may lead to rapid changes in cell signaling and metabolism, while long-term exposure can result in more sustained alterations in gene expression and cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine vary with different dosages. Low doses of this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Studies have shown that there are threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and biosynthesis. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can affect the levels of cofactors, such as NADH and ATP, further influencing metabolic processes .

Transport and Distribution

The transport and distribution of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can influence its activity, as it may concentrate in specific organelles or regions of the cell .

Propiedades

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16/h2-3,8,12H,4-7,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVOEUFITAKIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(CC2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

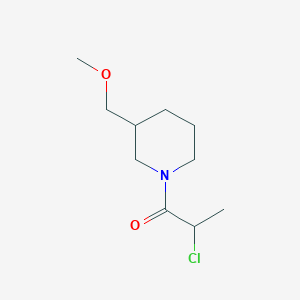

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

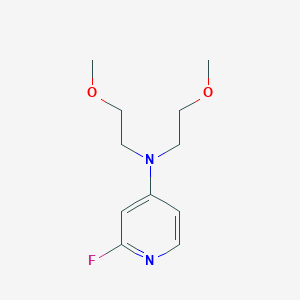

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol](/img/structure/B1474603.png)

![2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B1474608.png)